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Compound of Interest

Compound Name: 1-(Mesitylmethyl)-1,4-diazepane

CAS No.: 690632-22-5

Cat. No.: B1596843

Get Quote

Disclaimer: Direct experimental spectroscopic data for 1-(Mesitylmethyl)-1,4-diazepane is not

readily available in the public domain. This guide has been constructed by a Senior Application

Scientist to provide a robust, theoretical prediction of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The

predictions are grounded in established principles of spectroscopic interpretation and data from

analogous molecular structures. This document is intended to serve as an expert guide for

researchers in the synthesis, identification, and characterization of this and related molecules.

Introduction
1-(Mesitylmethyl)-1,4-diazepane is a substituted diazepane featuring a seven-membered

heterocyclic ring linked to a mesityl (2,4,6-trimethylphenyl) group via a methylene bridge. As

with many diazepine derivatives, this compound holds potential interest for medicinal and

materials science applications, making its unambiguous structural confirmation a critical step in

any research endeavor.[1][2] This guide provides a detailed predictive analysis of the key
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spectroscopic data points required for the structural elucidation of 1-(Mesitylmethyl)-1,4-
diazepane.

The choice of spectroscopic techniques—NMR, IR, and MS—is deliberate, as each provides a

unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the

carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and

mass spectrometry provides information on the molecular weight and fragmentation patterns,

confirming the elemental composition and connectivity.

Molecular Structure and Predicted Spectroscopic
Summary
The structural features of 1-(Mesitylmethyl)-1,4-diazepane are the foundation for predicting its

spectral output. The key components are the mesityl ring with its three methyl groups, the

methylene bridge, and the saturated 1,4-diazepane ring.

Diagram 1: Molecular Structure of 1-(Mesitylmethyl)-1,4-diazepane

Caption: Structure of 1-(Mesitylmethyl)-1,4-diazepane.

¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the

structure of organic molecules in solution. For 1-(Mesitylmethyl)-1,4-diazepane, ¹H and ¹³C

NMR will provide a detailed map of the proton and carbon environments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~6.85 s 2H Ar-H

The two aromatic

protons on the

mesityl ring are

equivalent and

appear as a

singlet.

~3.50 s 2H N-CH₂-Ar

The benzylic

protons adjacent

to the nitrogen

and the aromatic

ring will be a

sharp singlet.

~2.90 - 2.70 m 8H
Diazepane ring

CH₂

The methylene

protons on the

diazepane ring

will likely appear

as a complex

multiplet due to

coupling and

conformational

exchange.

~2.28 s 3H Ar-CH₃ (para)

The para methyl

group on the

mesityl ring will

be a distinct

singlet.

~2.25 s 6H Ar-CH₃ (ortho) The two

equivalent ortho

methyl groups

will appear as a

singlet, slightly

upfield from the
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para methyl due

to steric effects.

~1.80 br s 1H N-H

The secondary

amine proton will

likely be a broad

singlet and its

chemical shift

can be

concentration-

dependent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~137.5 Ar-C (ipso, C-CH₃)

Quaternary carbons of the

mesityl ring attached to methyl

groups.

~136.8 Ar-C (ipso, C-CH₂)

Quaternary carbon of the

mesityl ring attached to the

methylene bridge.

~129.0 Ar-CH
The two equivalent aromatic

methine carbons.

~58.0 N-CH₂-Ar

The benzylic carbon, shifted

downfield by the adjacent

nitrogen and aromatic ring.

~56.5 Diazepane ring CH₂

Methylene carbons of the

diazepane ring adjacent to

nitrogen atoms.

~48.0 Diazepane ring CH₂

The central methylene carbon

of the three-carbon chain in

the diazepane ring.

~21.0 Ar-CH₃ (para) The para methyl carbon.

~19.5 Ar-CH₃ (ortho)
The two equivalent ortho

methyl carbons.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(Mesitylmethyl)-1,4-diazepane
in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)

as an internal standard (δ 0.00 ppm).

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:
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Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2

seconds.

Acquire 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Use a 45° pulse angle and a relaxation delay of 2 seconds.

Acquire at least 1024 scans to achieve adequate signal-to-noise.

Data Processing: Process the raw data using appropriate NMR software. Phase and

baseline correct the spectra and reference to the TMS signal.

Diagram 2: NMR Experimental Workflow

Sample Preparation

Data Acquisition (500 MHz)

Data Processing

Dissolve Sample in CDCl3 Add TMS Standard

¹H NMR Acquisition

¹³C NMR Acquisition

Fourier Transform Phase & Baseline Correction Reference to TMS Final Spectra

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific frequencies corresponding to the vibrations of

chemical bonds.
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Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Medium, Broad N-H stretch (secondary amine)

2950 - 2850 Strong C-H stretch (aliphatic)

~1610, ~1470 Medium C=C stretch (aromatic ring)

~1450 Medium CH₂ bend

1200 - 1000 Medium C-N stretch

850 - 800 Strong
C-H out-of-plane bend

(aromatic)

Experimental Protocol: IR Spectroscopy
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium

bromide (KBr) plates. If the sample is a solid, prepare a KBr pellet by grinding a small

amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the sample in the spectrometer and acquire the sample spectrum.

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and structure.
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Predicted Mass Spectrum Data (Electron Ionization - EI)
Molecular Ion (M⁺): m/z 232. The molecular weight of 1-(Mesitylmethyl)-1,4-diazepane
(C₁₅H₂₄N₂) is 232.38 g/mol . The molecular ion peak is expected to be observed at m/z 232.

Major Fragments:

m/z 133 (Base Peak): This is the predicted base peak, corresponding to the stable

mesitylmethyl (trimethylbenzyl) cation, [C₁₀H₁₃]⁺, formed by cleavage of the C-N bond

between the methylene bridge and the diazepane ring.

m/z 119: Loss of a methyl group from the mesitylmethyl cation.

m/z 99: This fragment corresponds to the diazepane ring after the loss of the

mesitylmethyl group, [C₅H₁₁N₂]⁺.

m/z 56: A common fragment for cyclic amines, arising from the fragmentation of the

diazepane ring.

Diagram 3: Predicted Mass Spectrometry Fragmentation

[M]⁺˙
m/z 232

[C₁₀H₁₃]⁺
m/z 133 (Base Peak)

β-cleavage

[C₅H₁₁N₂]⁺
m/z 99

α-cleavage

[C₉H₁₀]⁺
m/z 119

- CH₃

[C₃H₆N]⁺
m/z 56

Ring fragmentation

Click to download full resolution via product page

Caption: Key fragmentation pathways for 1-(Mesitylmethyl)-1,4-diazepane.
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Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF)

mass analyzer.

Data Acquisition: Acquire the mass spectrum, recording the relative abundance of each ion.

Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the

characterization of 1-(Mesitylmethyl)-1,4-diazepane. The presented ¹H NMR, ¹³C NMR, IR,

and MS data, along with the detailed experimental protocols, offer a robust framework for any

researcher working on the synthesis and analysis of this compound. The true value of this

guide lies not just in the predicted data but in the causal reasoning behind each spectral

feature, empowering scientists to interpret their own experimental results with confidence and

authority. When experimental data is acquired, it can be cross-referenced with these

predictions to confirm the successful synthesis and purity of 1-(Mesitylmethyl)-1,4-diazepane.

References
Kovalchukova, O. V., et al. (2015). Computational and spectroscopic characterizations of

some N-alkyl (benzyl)-diazenium diolates and their metal complexes. ResearchGate.

Available at: [Link]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common

Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–

7515. Available at: [Link]

Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and

benzodiazepine-like substances in whole blood by liquid chromatography-(tandem) mass

spectrometry. Journal of Chromatography B, 811(1), 13–20. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1596843/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/product/b1596843/docs?utm_src=pdf-body#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.researchgate.net/publication/274251261_Computational_and_spectroscopic_characterizations_of_some_N-alkyl_benzyl-diazenium_diolates_and_their_metal_complexes
https://pubs.acs.org/doi/abs/10.1021/jo971176v
https://pubmed.ncbi.nlm.nih.gov/15458716/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NIST Chemistry WebBook. (n.d.). 6H-1,4-diazepine, hexahydro-6-methyl-. National Institute

of Standards and Technology. Available at: [Link]

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014).

THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM

AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Available at: [Link]

Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[3][4]diazepine-5,7-dione, a

novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity.

Bioorganic & Medicinal Chemistry, 18(5), 2014–2020. Available at: [Link]

Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-

Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6),

6343–6353. Available at: [Link]

Bentham Science Publishers. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and

Biological Significance. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. ijpcbs.com [ijpcbs.com]

2. benthamscience.com [benthamscience.com]

3. researchgate.net [researchgate.net]

4. chemscene.com [chemscene.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 1-
(Mesitylmethyl)-1,4-diazepane: A Predictive Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1596843/docs#spectroscopic-
characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C89582172&Mask=80
https://www.ijpcbs.com/files/32.pdf
https://www.researchgate.net/publication/270889952_Computational_and_spectroscopic_characterizations_of_some_N-alkyl_benzyl-diazenium_diolates_and_their_metal_complexes
https://www.chemscene.com/product/150651-61-9.html
https://pubmed.ncbi.nlm.nih.gov/20172734/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268612/
https://www.benthamscience.com/article/87029
https://www.benchchem.com/product/b1596843?utm_src=pdf-custom-synthesis#bc-rfq
https://www.ijpcbs.com/articles/theoretical-study-of-1-4diazepines-synthesis-the-reaction-mechanism-and-tautomerism-in-gas-phase-and-in-solution.pdf
https://www.benthamscience.com/article/99365
https://www.researchgate.net/publication/270889952_Computational_and_spectroscopic_characterizations_of_some_N-alkyl_benzyl-diazenium_diolates_and_their_metal_complexes
https://www.chemscene.com/product/150651-61-9.html
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/product/b1596843/docs#spectroscopic-characterization-of-1-mesitylmethyl-1-4-diazepane-a-predictive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596843?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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